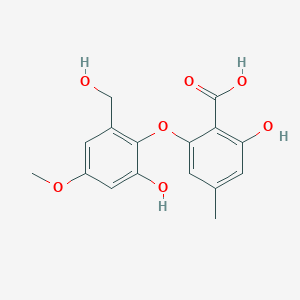
4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a morpholinopyridazinyl group, which could potentially contribute to its biological activity.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its molecular structure. The presence of the benzenesulfonamide and morpholinopyridazinyl groups suggest that it might undergo reactions typical for these groups .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure of the compound. For instance, the presence of the sulfonamide group could enhance the compound’s water solubility .Scientific Research Applications
PI3K Inhibitors for Treating Pulmonary Conditions
Research by Norman (2014) discusses the use of closely related compounds as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors for treating idiopathic pulmonary fibrosis and cough. This highlights the potential application of similar compounds in medical research aimed at developing treatments for respiratory diseases (Norman, 2014).
Anticancer Properties and Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Cognitive Enhancing Properties
A study by Hirst et al. (2006) on SB-399885, a molecule structurally similar to the one , reports its high affinity for 5-HT6 receptors and potential as a cognitive enhancer. This suggests that related compounds may have applications in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antituberculosis and Antibacterial Agents
Ghorab et al. (2017) synthesized and tested a series of benzenesulfonamide derivatives for their activity against Mycobacterium tuberculosis. Their findings indicate the potential of these compounds as antimycobacterial agents, which could be crucial for developing new antituberculosis drugs (Ghorab et al., 2017).
Alzheimer's Disease Therapeutic Agents
Abbasi et al. (2018) report on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine. These compounds exhibited significant inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Diuretic and Antihypertensive Agents
Rahman et al. (2014) explored the structure-activity relationship of a series of N-substituted benzene sulfonamide derivatives for their diuretic and antihypertensive activities. Their research suggests that these compounds can be potential candidates for treating hypertension and related cardiovascular conditions (Rahman et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-15-22(17(2)14-21(16)30-3)32(28,29)26-19-6-4-18(5-7-19)20-8-9-23(25-24-20)27-10-12-31-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICRQNZWUADAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

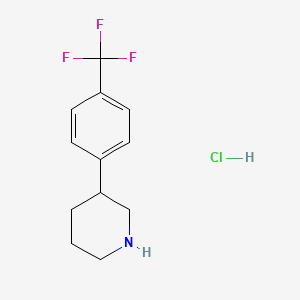
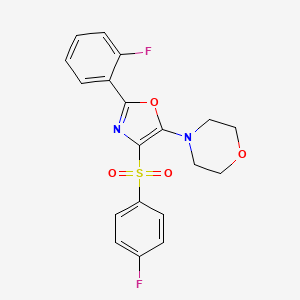
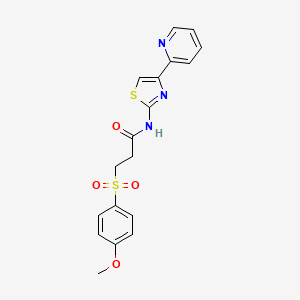
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
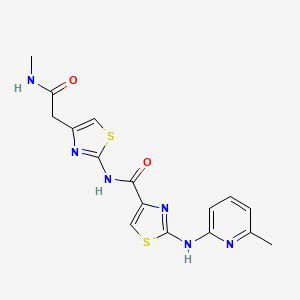
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)

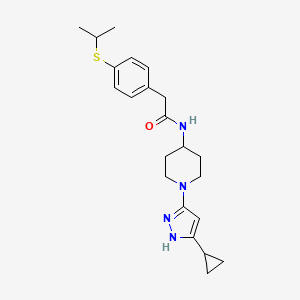
![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
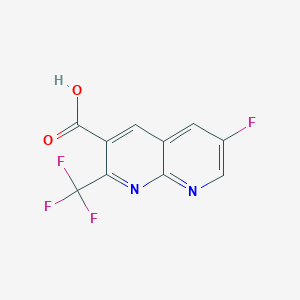
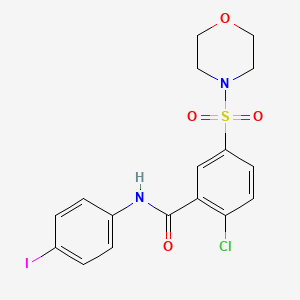
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)
